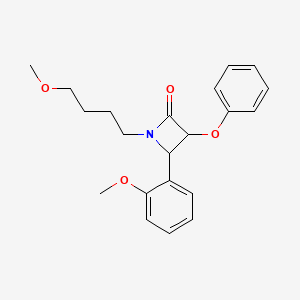

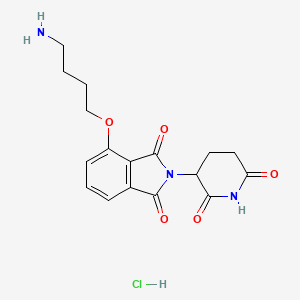

![molecular formula C15H15FN2O4S2 B2407741 (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164549-66-9](/img/structure/B2407741.png)

(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acetylthio group could potentially undergo reactions involving the sulfur atom, and the imino group could participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications

Chemical Synthesis and Modification of Antibiotics : A study by Kanai et al. (1993) discusses the efficient synthesis of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, which is a chemical modifier of cephalosporin antibiotics. This showcases the compound's utility in antibiotic synthesis and modification (Kanai et al., 1993).

Synthesis of Novel Compounds for Various Applications : Nassiri and Milani (2020) synthesized a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, through a three-component reaction. This reflects the compound's role in creating new chemicals with potential applications in different fields (Nassiri & Milani, 2020).

Development of Fibrinogen Receptor Antagonists : Hayashi et al. (1998) developed a potent and orally active fibrinogen receptor antagonist, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate. This compound, characterized by a trisubstituted beta-amino acid residue, showcases the potential of related compounds in therapeutic applications, especially in antithrombotic treatment (Hayashi et al., 1998).

Anti-inflammatory Applications : Research by Abignente et al. (1976) on ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, derived from substituted 2-aminothiazoles and 2-aminobenzothiazoles, revealed their potential anti-inflammatory activity. This suggests the possibility of medical applications for related compounds (Abignente et al., 1976).

Potential Anticancer Activity : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, indicating that various substitutions on benzothiazole scaffolds modulate antitumor properties. This highlights the potential use of similar compounds in cancer research and treatment (Osmaniye et al., 2018).

Synthesis of Metal-Ion Sensing Probes : Belfield et al. (2010) investigated a fluorene derivative for its photophysical, photochemical, and metal ion sensing properties, showcasing the utility of related compounds in developing sensitive and selective probes for metal ions (Belfield et al., 2010).

Properties

IUPAC Name |

ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S2/c1-3-22-14(21)7-18-11-5-4-10(16)6-12(11)24-15(18)17-13(20)8-23-9(2)19/h4-6H,3,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKMUDTYOJSADG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CSC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901138550 |

Source

|

| Record name | Ethyl (2Z)-2-[[2-(acetylthio)acetyl]imino]-6-fluoro-3(2H)-benzothiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164549-66-9 |

Source

|

| Record name | Ethyl (2Z)-2-[[2-(acetylthio)acetyl]imino]-6-fluoro-3(2H)-benzothiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901138550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)

![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)

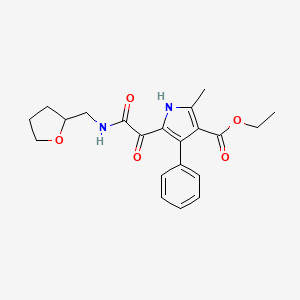

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)

![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

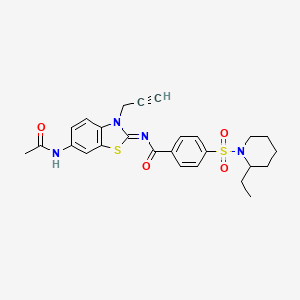

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)

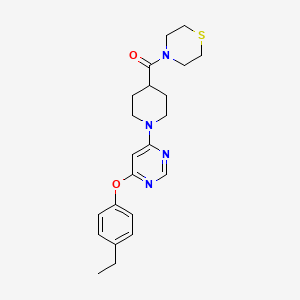

![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)